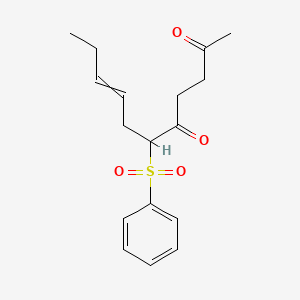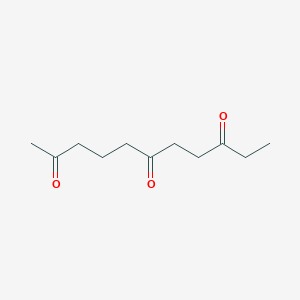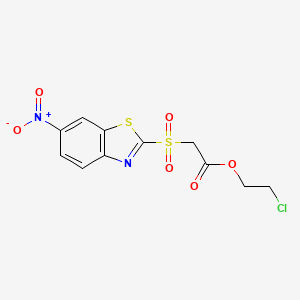
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloroethyl group, a nitro group, and a sulfonyl group attached to the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate typically involves multiple steps. One common method involves the initial preparation of 6-nitro-1,3-benzothiazole, which can be synthesized through the reaction of 2-aminothiophenol with nitrobenzene in the presence of an oxidizing agent . The resulting 6-nitro-1,3-benzothiazole is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group . Finally, the chloroethyl group is introduced through a nucleophilic substitution reaction with 2-chloroethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
化学反応の分析
Types of Reactions
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 6-amino-1,3-benzothiazole derivatives.
Reduction: Formation of 6-amino-1,3-benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzymatic activity and disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular targets. The sulfonyl group enhances the compound’s solubility and facilitates its transport within biological systems.
類似化合物との比較
Similar Compounds
2-Chloro-6-nitrobenzothiazole: Shares the benzothiazole core structure but lacks the sulfonyl and chloroethyl groups.
6-Nitro-2-chlorobenzothiazole: Similar to 2-Chloro-6-nitrobenzothiazole but with different substitution patterns.
Uniqueness
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to the presence of the chloroethyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
76151-72-9 |
|---|---|
分子式 |
C11H9ClN2O6S2 |
分子量 |
364.8 g/mol |
IUPAC名 |
2-chloroethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate |
InChI |
InChI=1S/C11H9ClN2O6S2/c12-3-4-20-10(15)6-22(18,19)11-13-8-2-1-7(14(16)17)5-9(8)21-11/h1-2,5H,3-4,6H2 |
InChIキー |
ZTEPRDBNRQPOSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S(=O)(=O)CC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
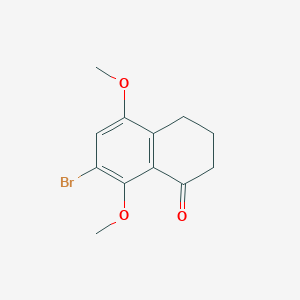
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)

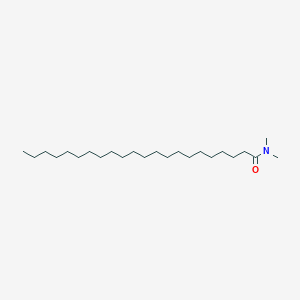
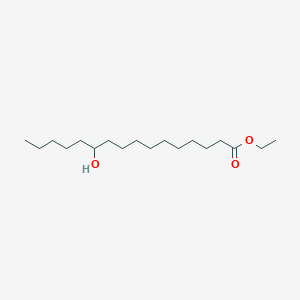

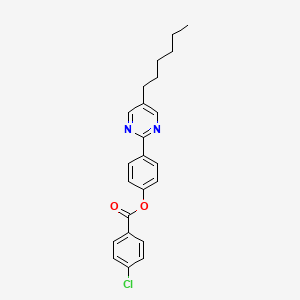
![4-[ethoxy(ethyl)phosphoryl]oxybenzamide](/img/structure/B14448327.png)

